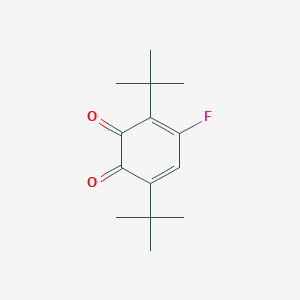
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a fluorine atom attached to a cyclohexa-3,5-diene-1,2-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione typically involves the fluorination of 3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the fluorinating agents and manage any hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Diols or partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atom and the steric hindrance provided by the tert-butyl groups. These factors can affect the compound’s interaction with other molecules and its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione: Similar structure but with a chlorine atom instead of fluorine.
3,6-Di-tert-butyl-4-bromocyclohexa-3,5-diene-1,2-dione: Similar structure but with a bromine atom instead of fluorine.
3,6-Di-tert-butyl-4-iodocyclohexa-3,5-diene-1,2-dione: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3,6-Di-tert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione imparts unique electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and stability, making it distinct from its chlorine, bromine, and iodine counterparts.
Properties
CAS No. |
129246-73-7 |
|---|---|
Molecular Formula |
C14H19FO2 |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
3,6-ditert-butyl-4-fluorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H19FO2/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7H,1-6H3 |
InChI Key |
BFDCERNWVXUZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















